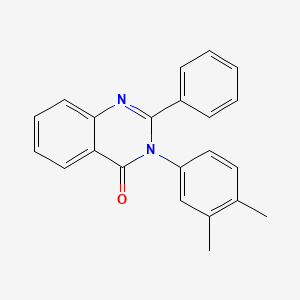

3-(2-chlorophenyl)-N-isopropylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of poly(N-isopropylacrylamide) derivatives, including compounds similar to 3-(2-chlorophenyl)-N-isopropylacrylamide, often involves atom transfer radical polymerization (ATRP). This method allows the incorporation of aromatic end groups into the polymer chain, resulting in polymers with narrow polydispersity indices and precise molecular weights. The modification with aromatic groups like 2-chlorophenyl can introduce specific functionalities and improve the material's physical and chemical properties (Tao et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-chlorophenyl)-N-isopropylacrylamide has been studied using various spectroscopic techniques. For instance, X-ray photoelectron spectroscopy (XPS) and fluorescence spectroscopy have been employed to characterize the bonding and functional groups present in the polymer chains, revealing interactions between the incorporated metals and the polymer backbone (Tao et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of poly(N-isopropylacrylamide) derivatives can be significantly altered by introducing specific functional groups. For example, the conjugation with lipids or other hydrophobic groups can lead to the formation of thermoresponsive lipid mesophases, which exhibit unique phase transition behaviors in response to temperature changes (Hay et al., 2004).

Physical Properties Analysis

The physical properties of these polymers, such as their lower critical solution temperatures (LCSTs), can be fine-tuned by adjusting the molecular weight and the nature of the end groups. Polymers with lower molecular weights and specific end-group functionalities show distinct LCST behavior, which is crucial for applications requiring temperature-sensitive phase transitions (Akiyama & Tamaoki, 2007).

Chemical Properties Analysis

The introduction of 2-chlorophenyl groups into the poly(N-isopropylacrylamide) backbone alters the chemical properties, enabling the formation of complexes with metals or other chemical entities. These modifications can enhance the fluorescence and thermosensitivity of the polymers, making them suitable for various applications, including sensors and drug delivery systems (Tao et al., 2011).

Wissenschaftliche Forschungsanwendungen

Thermosensitive and Fluorescent Polymers

Polymers incorporating N-isopropylacrylamide units, such as Poly(N-isopropylacrylamide) with aromatic end groups (Ar-PNIPAM), have been synthesized and further modified to include Europium(III) (Eu(III)) complexes. These modifications imbue the polymers with thermosensitive and fluorescent properties, making them potential candidates for applications in materials science and bioimaging. The Eu(III) complexes attached to the polymer chains exhibit enhanced fluorescence, particularly at 613 nm, which is approximately 22 to 33 times more intense than that of Eu(III) alone. The presence of Eu(III) also slightly increases the lower critical solution temperatures (LCSTs) of the polymers compared to PNIPAM, suggesting potential uses in smart materials and sensors that respond to temperature changes (Tao et al., 2011).

Photoinduced Phase Transitions

The integration of azobenzene derivatives with N-isopropylacrylamide polymers through atom transfer radical polymerization (ATRP) yields polymers with terminal azobenzene units. These polymers display reversible changes in their lower critical solution temperatures in response to photoisomerization of the azobenzene moieties from E to Z configurations. The degree of this temperature shift can exceed 10°C, dependent on the polymer's molecular weight. This characteristic suggests applications in optically controlled smart materials, where the physical properties of the material can be manipulated using light (Akiyama & Tamaoki, 2007).

LCST Tuning with Ionic Liquids

Copolymers of N-isopropylacrylamide and various imidazolium-based ionic liquids (ILs) have been synthesized to explore the tunability of the LCST phenomenon. The structure of the ILs, particularly the alkyl chain length and counter anion type, significantly influences the LCST behavior of the resulting copolymers. These findings open up possibilities for creating polymers with customized LCSTs for specific applications in biotechnology and nanotechnology, where precise control over temperature-responsive behavior is crucial (Jain et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-propan-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-9(2)14-12(15)8-7-10-5-3-4-6-11(10)13/h3-9H,1-2H3,(H,14,15)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNKHWCGYSSWET-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C=CC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C=C/C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-(propan-2-yl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)

![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)